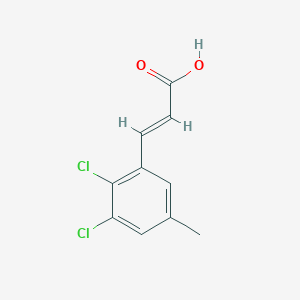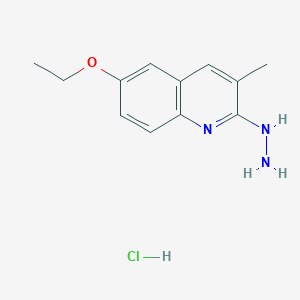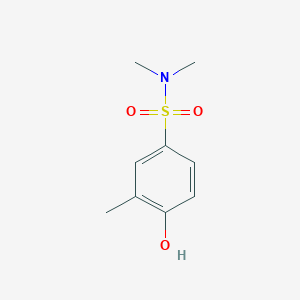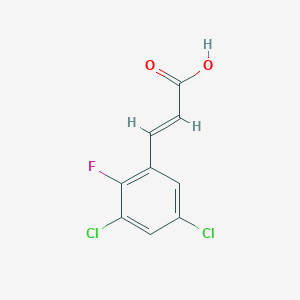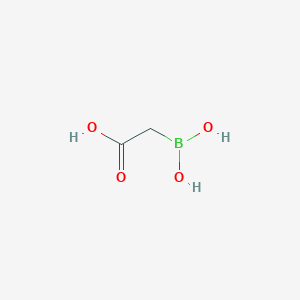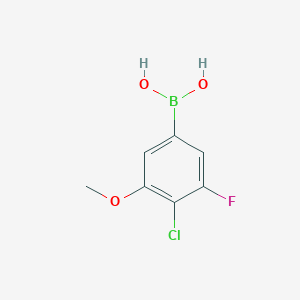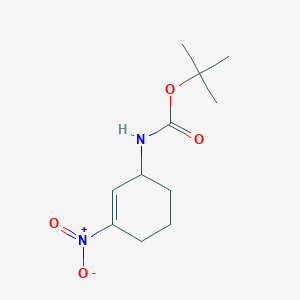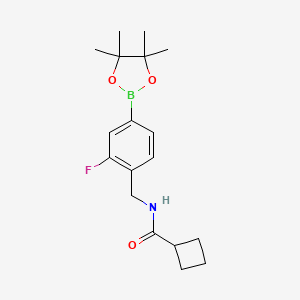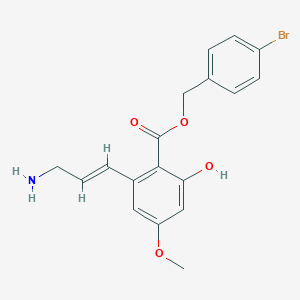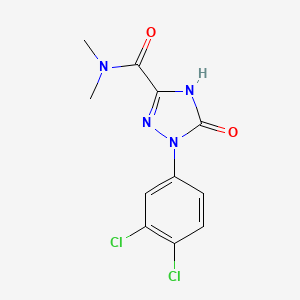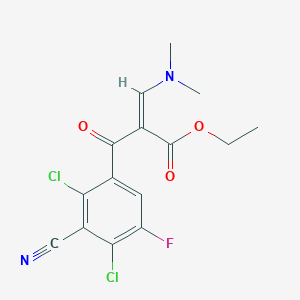
6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with ammonia and aldehydes.
Introduction of the Cyclopropylmethoxy Group: This step involves the alkylation of the pyridine ring with cyclopropylmethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the cyclopropylmethoxy group.
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid: Similar structure but lacks the m-tolyl group.
Uniqueness
6-Cyclopropylmethoxy-5-m-tolylpyridine-2-carboxylic acid is unique due to the presence of both the cyclopropylmethoxy and m-tolyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H17NO3 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
6-(cyclopropylmethoxy)-5-(3-methylphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO3/c1-11-3-2-4-13(9-11)14-7-8-15(17(19)20)18-16(14)21-10-12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3,(H,19,20) |
Clave InChI |
PWUYXYTXOUQRQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(N=C(C=C2)C(=O)O)OCC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


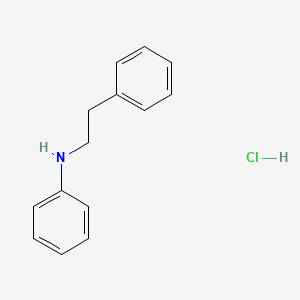
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
